molecular formula C11H12ClF3N4OS B3127703 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide CAS No. 338422-83-6

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide

Cat. No. B3127703
CAS RN: 338422-83-6
M. Wt: 340.75 g/mol
InChI Key: VOUOMHLZYVKJAU-UBKPWBPPSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide is a useful research compound. Its molecular formula is C11H12ClF3N4OS and its molecular weight is 340.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related chemical compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided insights into their crystal structures, revealing a folded conformation between the pyrimidine and benzene rings. This structural understanding is crucial for applications in materials science and molecular engineering, where the precise arrangement of atoms within a molecule can significantly affect its physical and chemical properties (Subasri et al., 2017).

Synthesis and Structural Elucidation

The synthesis of compounds containing 1,2,4-triazole rings, such as 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, has been explored for their potential antimicrobial, antifungal, and antituberculosis activities. These studies contribute to the development of new pharmaceuticals and therapeutic agents, highlighting the importance of chemical synthesis and structural elucidation in drug discovery (MahyavanshiJyotindra et al., 2011).

Functionalization of Pyridines

Research into the functionalization of pyridines through substitution reactions has led to the creation of new compounds with potential applications in pharmaceuticals and agrochemicals. These studies demonstrate the versatility of pyridine derivatives in synthesizing complex molecules with specific biological or chemical properties (Schmidt et al., 2006).

Antimicrobial Activity

The development of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their subsequent screening for in-vitro antibacterial, antifungal, and anti-tuberculosis activity represents another critical application. This research area is vital for the ongoing fight against resistant microbial strains and the search for new, effective antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Intramolecular Cyclization

Studies on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides have led to the synthesis of pyridin-2(1H)-ones, which are of interest due to their potential pharmacological properties. This research illustrates the importance of chemical reactions in creating novel compounds with potential therapeutic applications (Savchenko et al., 2020).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4OS/c1-19(2)6-17-18-9(20)5-21-10-8(12)3-7(4-16-10)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,18,20)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOMHLZYVKJAU-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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